molecular formula C23H29N3O2 B247604 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B247604
M. Wt: 379.5 g/mol
InChI Key: QWDDEWJWJJNIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine, also known as BDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDMP is a piperazine derivative that belongs to the class of phenylpiperazines. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with various receptors in the body. This compound has been found to bind to the serotonin receptor 5-HT1A, dopamine receptor D2, and sigma receptor. The binding of this compound to these receptors leads to the activation of various signaling pathways, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin and dopamine in the brain, leading to its antidepressant effects. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is involved in cognitive function.

Advantages and Limitations for Lab Experiments

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits significant activity against various diseases, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. This compound also has limited bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine. One potential avenue is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Another area of research could be to develop more efficient methods for the delivery of this compound in vivo. Additionally, further studies could be conducted to elucidate the precise mechanism of action of this compound and its interactions with various receptors in the body. Overall, the research on this compound holds great promise for the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine with phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The synthetic method for this compound has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and depression. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease, this compound has been found to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. This compound has also been studied for its antidepressant effects, where it has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

1-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C23H29N3O2/c1-2-4-20(5-3-1)25-12-14-26(15-13-25)21-8-10-24(11-9-21)17-19-6-7-22-23(16-19)28-18-27-22/h1-7,16,21H,8-15,17-18H2

InChI Key

QWDDEWJWJJNIPN-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.